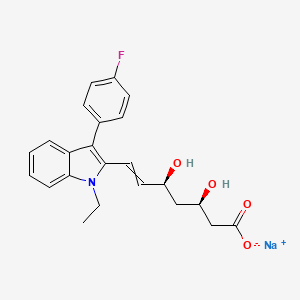

Fluvastatine N-éthyl sodique

Vue d'ensemble

Description

Fluvastatin N-ethyl sodium, also known as Fluvastatin Na, is a synthetic statin drug used to lower cholesterol levels and reduce the risk of cardiovascular diseases. It is a hydroxy-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitor, or statin, that works by blocking the enzyme responsible for the body's production of cholesterol. Fluvastatin Na is the first of the synthetic statins to be approved for use in the United States.

Applications De Recherche Scientifique

Amélioration de la biodisponibilité

Le fluvastatine N-éthyl sodique a été utilisé dans le développement de nanoparticules lipidiques solides (FLV-SLNPs) pour améliorer la biodisponibilité {svg_1}. La faible solubilité et le métabolisme important de premier passage de la fluvastatine entraînent une faible biodisponibilité et une demi-vie d'élimination courte {svg_2}. Les FLV-SLNPs ont été préparées en utilisant la technique de nano-émulsion {svg_3}.

Optimisation de la délivrance de médicaments

Le composé a été utilisé dans l'optimisation des systèmes d'administration de médicaments. Une approche de conception factorielle 3 2 a été utilisée pour concevoir, optimiser et évaluer les nanoparticules lipidiques solides chargées en fluvastatine {svg_4}. Cette approche de conception a fait varier deux facteurs indépendants à trois niveaux {svg_5}.

4. Amélioration de la stabilité GI et de la perméabilité intestinale Le this compound a été utilisé dans le développement d'un système d'administration de médicaments auto-microémulsifiant (SMEDDS) pour améliorer les caractéristiques de perméabilité des médicaments hydrophile et pour les protéger de l'environnement hostile de l'intestin {svg_6}. La solubilité du fluvastatine sodique dans diverses huiles a été déterminée pour identifier la phase huileuse du SMEDDS {svg_7}.

5. Formulation d'un système d'administration de médicaments auto-microémulsifiant Le this compound a été utilisé dans la formulation et l'évaluation d'un système d'administration de médicaments auto-microémulsifiant {svg_8}. La formulation SMEDDS a été optimisée par des cycles de congélation-décongélation, la robustesse à la dilution, et des tests de taille de gouttelettes et de potentiel zêta {svg_9}.

6. Conversion du SMEDDS liquide en SMEDDS en comprimés Le this compound a été utilisé dans la conversion du SMEDDS liquide en SMEDDS en comprimés par la "technique de chargement liquide" {svg_10}. Les résultats obtenus à la fois avec le L-SMEDDS et le T-SMEDDS suggèrent l'utilisation potentielle du SMEDDS pour améliorer l'instabilité GI et la perméabilité intestinale du médicament de classe III BCS, le fluvastatine sodique {svg_11}.

Mécanisme D'action

- HMG-CoA reductase is responsible for converting HMG-CoA to mevalonate, which is a crucial step in cholesterol biosynthesis .

- Lower cholesterol levels lead to decreased production of low-density lipoprotein (LDL) cholesterol, commonly known as “bad” cholesterol .

- Downstream effects include decreased LDL cholesterol levels and potential prevention of cardiovascular events .

- Impact on Bioavailability : Food can affect its absorption; taking it with meals may enhance bioavailability .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Safety and Hazards

Orientations Futures

Fluvastatin is currently indicated for hypercholesterolemia and mixed dyslipidemia to decrease the amount of total cholesterol in the blood. It is used in combination with a low-fat diet, a weight-loss program, and exercise to reduce the risk of heart attack and stroke in people who have heart disease or are at risk of developing heart disease . Future research may focus on expanding its indications and improving its efficacy and safety profile.

Analyse Biochimique

Biochemical Properties

Fluvastatin N-ethyl sodium interacts with the enzyme HMG-CoA reductase, blocking its function . This interaction is competitive, meaning Fluvastatin N-ethyl sodium competes with HMG-CoA for binding to the enzyme . By inhibiting HMG-CoA reductase, Fluvastatin N-ethyl sodium prevents the conversion of HMG-CoA to mevalonic acid, a crucial step in cholesterol synthesis .

Cellular Effects

Fluvastatin N-ethyl sodium has significant effects on various types of cells, particularly liver cells where cholesterol synthesis primarily occurs . By inhibiting HMG-CoA reductase, it reduces the production of cholesterol, impacting cell function, signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Fluvastatin N-ethyl sodium involves its binding to HMG-CoA reductase, inhibiting the enzyme’s function . This prevents the conversion of HMG-CoA to mevalonic acid, thereby reducing cholesterol synthesis .

Temporal Effects in Laboratory Settings

The effects of Fluvastatin N-ethyl sodium change over time in laboratory settings. It is extensively metabolized in the liver to two hydroxylated metabolites and an N-desisopropyl metabolite . These metabolites are excreted in the bile, and approximately 95% of a dose is recovered in the feces .

Dosage Effects in Animal Models

The effects of Fluvastatin N-ethyl sodium vary with different dosages in animal models . It has been shown to reduce cholesterol levels and alter endothelial function and plaque stability in animal models .

Metabolic Pathways

Fluvastatin N-ethyl sodium is involved in the cholesterol biosynthesis pathway . It interacts with HMG-CoA reductase, preventing the conversion of HMG-CoA to mevalonic acid . This is a crucial step in the production of cholesterol .

Transport and Distribution

Fluvastatin N-ethyl sodium is extensively absorbed from the gastrointestinal tract . After absorption, it is nearly completely extracted and metabolized in the liver . Due to its hydrophilic nature and extensive plasma protein binding, Fluvastatin N-ethyl sodium has a small volume of distribution with minimal concentrations in extrahepatic tissues .

Subcellular Localization

Fluvastatin N-ethyl sodium is primarily localized in the liver, where cholesterol synthesis occurs . It interacts with HMG-CoA reductase, an enzyme found in the endoplasmic reticulum of liver cells . The inhibition of this enzyme by Fluvastatin N-ethyl sodium is a crucial step in its mechanism of action .

Propriétés

IUPAC Name |

sodium;(E,3R,5S)-7-[1-ethyl-3-(4-fluorophenyl)indol-2-yl]-3,5-dihydroxyhept-6-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24FNO4.Na/c1-2-25-20-6-4-3-5-19(20)23(15-7-9-16(24)10-8-15)21(25)12-11-17(26)13-18(27)14-22(28)29;/h3-12,17-18,26-27H,2,13-14H2,1H3,(H,28,29);/q;+1/p-1/b12-11+;/t17-,18-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTBBQAQDAUENCT-HDPLEABFSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C2=CC=CC=C2C(=C1/C=C/[C@H](C[C@H](CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23FNNaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93936-64-2 | |

| Record name | Fluvastatin N-ethyl sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093936642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FLUVASTATIN N-ETHYL SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92B8U56717 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-Acetamido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate](/img/structure/B1140709.png)

![N-(6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide](/img/structure/B1140710.png)

![5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid](/img/structure/B1140716.png)

![4-[2-({[5-(Benzyloxy)pyridin-2-yl]methyl}amino)ethoxy]benzaldehyde](/img/structure/B1140725.png)